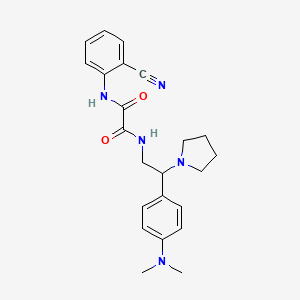

2-(3-chlorobenzyl)-3-methyl-N-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

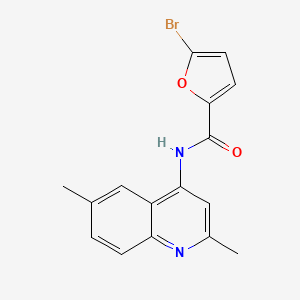

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the tetrahydroisoquinoline ring and the various substituents. Unfortunately, specific structural information for this compound is not available in the retrieved data .Applications De Recherche Scientifique

Niobium Pentachloride Mediated Synthesis

A practical method involving niobium pentachloride is used to convert carboxylic acids to the corresponding carboxamides under mild conditions. This method effectively synthesizes 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloid structures, highlighting a key process in the chemical formation of complex compounds like 2-(3-chlorobenzyl)-3-methyl-N-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (Nery et al., 2003).

Synthesis of Related Compounds

Synthesis of compounds with structures similar to this compound has been explored. Notably, compounds such as 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine with cationic side chains have been prepared, showing the versatility and potential applications of such compounds in biological and chemical research (Bu et al., 2001).

Three-Component Reactions

A notable synthetic method involves three-component reactions of 3,4-dihydroisoquinolines, isocyanides, and benzyl chloroformate, yielding 2-benzyloxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamides. This method highlights the complexity and the synthetic capabilities in creating molecules structurally related to this compound (Schuster, Lázár, & Fülöp, 2010).

Biological Activity and Applications

Cytotoxic Activity and Cancer Research

The cytotoxic activities of related compounds, especially those bearing cationic side chains, have been extensively studied. These studies reveal substantial growth delays against in vivo subcutaneous colon 38 tumors in mice, indicating the potential of these compounds in cancer treatment and their relevance in medical research (Bu et al., 2001).

Antioxidant Properties

Some derivatives, such as N-Methyl-3-methyl-6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid, have demonstrated remarkable antioxidant properties. These findings open up avenues for the compound's application in fields requiring antioxidant capabilities, such as in the prevention of oxidative stress-related diseases (Kawashima et al., 1979).

NMDA Receptor Antagonism

Research into 2-carboxy-1,2,3,4-tetrahydroquinoline derivatives has shown in vitro antagonist activity at the glycine site on the NMDA receptor, suggesting potential neuroprotective or neuromodulatory applications. The significance of hydrogen bonding and the positioning of hydrogen-bond-accepting groups for binding efficiency have been highlighted in these studies (Carling et al., 1992).

Propriétés

IUPAC Name |

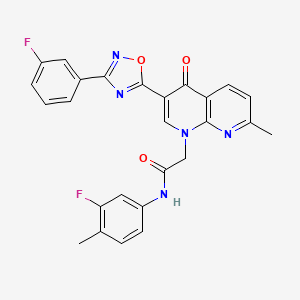

N-(3-fluoro-4-methylphenyl)-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19F2N5O3/c1-14-6-8-18(11-21(14)28)30-22(34)13-33-12-20(23(35)19-9-7-15(2)29-25(19)33)26-31-24(32-36-26)16-4-3-5-17(27)10-16/h3-12H,13H2,1-2H3,(H,30,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICIUQJOAHWPDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C4=NC(=NO4)C5=CC(=CC=C5)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19F2N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Morpholinobenzo[d]thiazol-6-yl 4-methoxybenzoate](/img/structure/B2647315.png)

![2-[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2647318.png)

![1-{2-[(2-Methoxy-5-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B2647323.png)

![4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2647325.png)

![5-Azaspiro[2.5]octane hydrochloride](/img/structure/B2647330.png)